molecular formula C10H3Br2NO4 B2556269 2,3-Dibromo-5-nitronaphthalene-1,4-dione CAS No. 98994-59-3

2,3-Dibromo-5-nitronaphthalene-1,4-dione

Cat. No.: B2556269
CAS No.: 98994-59-3
M. Wt: 360.945
InChI Key: YQGBOEPJAJXYOA-UHFFFAOYSA-N
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Description

2,3-Dibromo-5-nitronaphthalene-1,4-dione is a halogenated and nitrated naphthoquinone derivative characterized by a naphthalene core substituted with two bromine atoms at positions 2 and 3, a nitro group at position 5, and two ketone groups at positions 1 and 2. The compound’s reactivity and stability are shaped by the synergistic effects of its substituents, making it distinct among naphthoquinone derivatives.

Properties

IUPAC Name

2,3-dibromo-5-nitronaphthalene-1,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H3Br2NO4/c11-7-8(12)10(15)6-4(9(7)14)2-1-3-5(6)13(16)17/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQGBOEPJAJXYOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)C(=C(C2=O)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H3Br2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dibromo-5-nitronaphthalene-1,4-dione typically involves the bromination and nitration of naphthoquinone derivatives. One common method includes the bromination of 2,3-dibromonaphthoquinone followed by nitration under controlled conditions. The reaction is usually carried out in the presence of a solvent such as chloroform or dichloromethane, with bromine and nitric acid as reagents .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and nitration processes, utilizing continuous flow reactors to ensure efficient and consistent product yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromo-5-nitronaphthalene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted naphthoquinone derivatives, which can be further utilized in organic synthesis and industrial applications .

Scientific Research Applications

2,3-Dibromo-5-nitronaphthalene-1,4-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dibromo-5-nitronaphthalene-1,4-dione involves its interaction with molecular targets such as enzymes and receptors. The bromine and nitro groups play a crucial role in its reactivity and binding affinity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues, leading to the disruption of normal cellular processes .

Comparison with Similar Compounds

The following analysis compares 2,3-Dibromo-5-nitronaphthalene-1,4-dione with structurally related quinones and dione-containing compounds, focusing on substituent effects, redox properties, and applications.

Structural and Functional Group Comparisons

Table 1: Substituent Effects in Naphthoquinone Derivatives

Compound Name Substituents Key Properties/Effects Reference
2,3-Dibromo-5-nitronaphthalene-1,4-dione 2-Br, 3-Br, 5-NO₂ Strong electron withdrawal, high electrophilicity N/A
Naphthalene-1,4-dione None (parent structure) Baseline redox activity, minimal steric hindrance
5-Bromo-2,3-dimethylcyclohexa-2,5-diene-1,4-dione 5-Br, 2-CH₃, 3-CH₃ Moderate electron withdrawal; methyl groups enhance solubility
6,7-Dihydroxy-2-methyl-8-isopropyl-1,4-naphthoquinone 2-CH₃, 6-OH, 7-OH, 8-iso-C₃H₇ Hydroxyl groups enable hydrogen bonding; steric bulk from isopropyl

Key Observations :

  • The bromine and nitro groups in 2,3-Dibromo-5-nitronaphthalene-1,4-dione increase its electrophilicity compared to unsubstituted naphthalene-1,4-dione . This enhances its reactivity in electron-deficient aromatic systems.
  • Unlike 5-bromo-2,3-dimethylcyclohexa-2,5-diene-1,4-dione, which uses methyl groups for steric stabilization, the target compound’s bromine atoms may reduce solubility in nonpolar solvents due to increased molecular weight and polarity .
  • Hydroxyl-substituted derivatives (e.g., FDB011289 in ) exhibit hydrogen-bonding capabilities, enabling biological interactions (e.g., enzyme binding), whereas the nitro and bromo groups in the target compound may favor applications in electrophilic catalysis or materials science.
Redox and Electrochemical Behavior

Naphthoquinones are redox-active due to their conjugated diketone systems. Substituents significantly modulate their reduction potentials:

  • Naphthalene-1,4-dione : Serves as a baseline with moderate redox activity, often used in electrochemical sensors .

Q & A

Q. What strategies validate the compound’s role in heterogeneous catalysis or photochemical applications?

  • Methodological Answer :
  • Catalysis : Immobilize on mesoporous silica (BET surface area >500 m²/g) and test in cross-coupling reactions (e.g., Suzuki-Miyaura). Compare turnover frequency (TOF) with homogeneous analogs.
  • Photochemistry : Use time-resolved spectroscopy (fs-TA) to study excited-state dynamics. The nitro group enhances intersystem crossing, making it a potential photosensitizer .

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